3-O-Allylnaloxone
Overview
Description
3-O-Allylnaloxone: is a synthetic derivative of naloxone, an opioid receptor antagonist. It is primarily used in pharmaceutical research as a secondary standard and certified reference material .
Mechanism of Action
Target of Action
The primary target of 3-O-Allylnaloxone is the μ-opioid receptor (MOR) . The MOR is a type of opioid receptor in the central nervous system that plays a crucial role in pain perception, reward, and addictive behavior.
Mode of Action
This compound acts by competitive displacement of opioid agonists at the MOR . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor and the constitution of the victim .
Biochemical Pathways
This includes the reversal of opioid-induced respiratory depression and other opioid-related effects .
Pharmacokinetics
Naloxone, the parent compound of this compound, is rapidly eliminated due to high clearance, with a half-life of 60-120 minutes . Its major routes for administration are intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50%, and the duration of action of 1 mg intravenous is 2 hours .
Result of Action
The primary result of this compound’s action is the reversal of opioid-induced effects, such as respiratory depression . By displacing opioid agonists at the MOR, it can rapidly restore normal respiratory function in individuals experiencing an opioid overdose .
Biochemical Analysis
Biochemical Properties
It is known to belong to the naloxone family of compounds . Naloxone is a competitive antagonist at the μ-opioid receptor (MOR), which suggests that 3-O-Allylnaloxone may interact with similar enzymes, proteins, and other biomolecules .
Molecular Mechanism
Given its structural similarity to naloxone, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Allylnaloxone involves the allylation of naloxone. The process typically includes the following steps:
Starting Material: Naloxone is used as the starting material.
Allylation Reaction: The hydroxyl group at the 3-position of naloxone is reacted with an allylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 3-O-Allylnaloxone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form de-allylated derivatives.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: De-allylated naloxone derivatives.
Substitution Products: Various substituted morphinan derivatives.
Scientific Research Applications
3-O-Allylnaloxone has several scientific research applications, including:
Pharmaceutical Research: Used as a secondary standard and certified reference material for quality control and analytical method development.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying naloxone and its derivatives.
Biological Studies: Investigated for its potential effects on opioid receptors and its role in reversing opioid overdoses.
Medicinal Chemistry: Studied for its potential therapeutic applications and as a lead compound for developing new opioid receptor antagonists.
Comparison with Similar Compounds
Naloxone: The parent compound, used as an opioid receptor antagonist.
Naltrexone: Another opioid receptor antagonist with a longer duration of action.
3-O-Methylnaloxone: A derivative of naloxone with a methoxy group at the 3-position.
Uniqueness: 3-O-Allylnaloxone is unique due to its allyl group at the 3-position, which may confer different pharmacokinetic and pharmacodynamic properties compared to naloxone and its other derivatives .
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-prop-2-enoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-10-23-11-9-21-18-14-5-6-16(26-12-4-2)19(18)27-20(21)15(24)7-8-22(21,25)17(23)13-14/h3-6,17,20,25H,1-2,7-13H2/t17-,20+,21+,22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDUCSVQXOGMNE-KDXIVRHGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OCC=C)O4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OCC=C)O4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352085-46-1 | |
Record name | (5alpha)-4,5-Epoxy-14-hydroxy-17-(2-propen-1-yl)-3-(2-propen-1-yloxy)morphinan-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352085461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5.ALPHA.)-4,5-EPOXY-14-HYDROXY-17-(2-PROPEN-1-YL)-3-(2-PROPEN-1-YLOXY)MORPHINAN-6-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SVF3VB59W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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